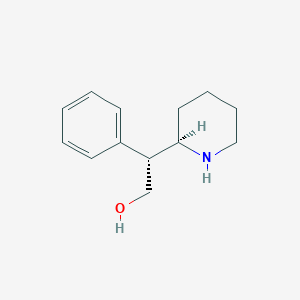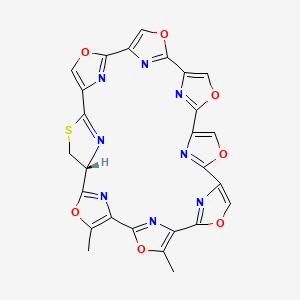
(R)-Telomestatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Telomestatin is a naturally occurring macrocyclic compound known for its potent anti-cancer properties. It was originally isolated from the bacterium Streptomyces anulatus and has garnered significant attention due to its ability to selectively bind to and stabilize G-quadruplex structures in DNA. This stabilization can inhibit the activity of telomerase, an enzyme crucial for the maintenance of telomeres, thereby inducing apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Telomestatin is complex and involves multiple steps. One of the key synthetic routes includes the formation of the macrocyclic ring through a series of cyclization reactions. The process typically begins with the preparation of a linear precursor, which is then cyclized under specific conditions to form the macrocycle. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes the presence of catalysts to facilitate the cyclization.
Industrial Production Methods
Industrial production of ®-Telomestatin is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of more efficient and scalable methods. These methods often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and improve yields.
Chemical Reactions Analysis
Types of Reactions
®-Telomestatin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Telomestatin include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
®-Telomestatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study macrocyclic ring formation and G-quadruplex stabilization.
Biology: Investigated for its role in telomere biology and its potential to induce apoptosis in cancer cells.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit telomerase activity.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery research.
Mechanism of Action
The mechanism of action of ®-Telomestatin involves its selective binding to G-quadruplex structures in DNA. This binding stabilizes the G-quadruplex, preventing the binding and activity of telomerase. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. By inhibiting telomerase, ®-Telomestatin induces telomere shortening and triggers apoptosis in cancer cells. The molecular targets involved in this process include the G-quadruplex structures and telomerase enzyme.
Comparison with Similar Compounds
Similar Compounds
Telomestatin: The racemic mixture of ®-Telomestatin and its enantiomer.
BRACO-19: Another G-quadruplex stabilizer with similar anti-cancer properties.
TMPyP4: A porphyrin-based compound that also stabilizes G-quadruplex structures.
Uniqueness
®-Telomestatin is unique due to its high selectivity and potency in binding to G-quadruplex structures. Unlike other similar compounds, ®-Telomestatin exhibits a stronger binding affinity and greater specificity for G-quadruplexes, making it a more effective inhibitor of telomerase activity and a promising candidate for anti-cancer therapy.
Properties
CAS No. |
265114-54-3 |
|---|---|
Molecular Formula |
C26H14N8O7S |
Molecular Weight |
582.5 g/mol |
IUPAC Name |
(1R)-4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene |
InChI |
InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3/t16-/m0/s1 |
InChI Key |
YVSQVYZBDXIXCC-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=N[C@@H](CS9)C(=N2)O1 |
Canonical SMILES |
CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


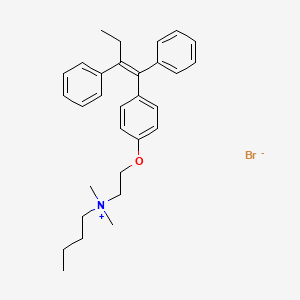
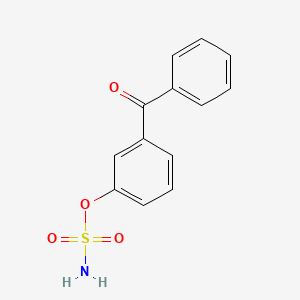
![[4-(3-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853394.png)
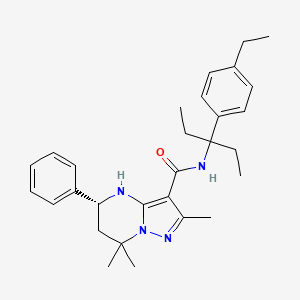
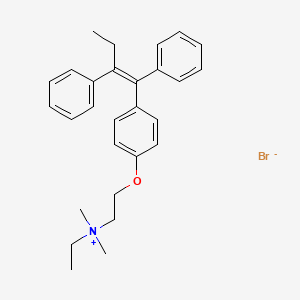

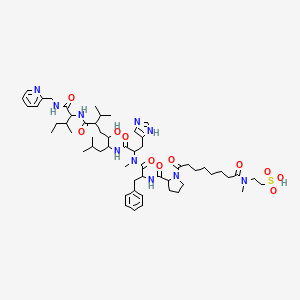
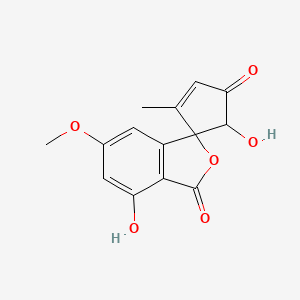
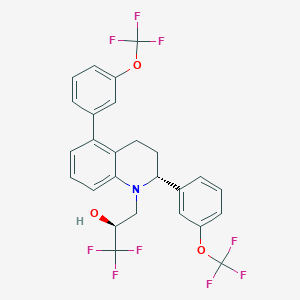


![2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethyl-propan-2-ylazanium](/img/structure/B10853456.png)

